molecular formula C15H11F2N5O B2607919 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951902-79-7

5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2607919
CAS RN: 951902-79-7
M. Wt: 315.284
InChI Key: CQSSHAGMCWNSMN-UHFFFAOYSA-N
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Description

5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using various methods.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Control of Mild Steel : A study showed that compounds related to 5-amino-1,2,3-triazole derivatives can serve as effective corrosion inhibitors in acidic environments. For instance, the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated significant inhibition performance on mild steel in hydrochloric acid medium, suggesting that similar triazole derivatives may have comparable effects (Bentiss et al., 2009).

Cancer Research

  • Antitumor Activity : A compound structurally similar to 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, specifically 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been synthesized and found to inhibit the proliferation of some cancer cell lines, indicating potential applications in cancer research and treatment (Hao et al., 2017).

Material Science

  • Electrochromic and Electrofluorescent Materials : Research into electroactive polyamides with bis(diphenylamino)-fluorene units, which are structurally related to triazole compounds, has shown that these materials exhibit excellent solubility, thermal stability, and reversible electrochromic characteristics. This suggests the potential for developing new materials with adjustable optical properties for various applications (Sun et al., 2016).

Synthetic Chemistry

  • Synthesis of Triazole-based Scaffolds : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid and its derivatives has been explored for creating biologically active compounds and peptidomimetics. These compounds can be used in the preparation of triazole-containing dipeptides and inhibitors, highlighting the versatility of triazole derivatives in synthetic chemistry (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-N,1-bis(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O/c16-9-1-5-11(6-2-9)19-15(23)13-14(18)22(21-20-13)12-7-3-10(17)4-8-12/h1-8H,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSSHAGMCWNSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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